An In-depth Technical Guide to 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE: Biological Function and Core Methodologies
An In-depth Technical Guide to 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE: Biological Function and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Stearoyl-2-15(S)-HETE-sn-glycero-3-phosphoethanolamine (PE-18:0/15(S)-HETE) is an oxidized phospholipid that has emerged as a critical signaling molecule, particularly in the regulation of a specialized form of cell death known as ferroptosis. This technical guide provides a comprehensive overview of the biological functions of PE-18:0/15(S)-HETE, with a primary focus on its biosynthesis, its role as a pro-ferroptotic signal, and its involvement in inflammatory processes. Detailed experimental protocols for the detection and functional characterization of this lipid are provided, alongside quantitative data and visual diagrams of key pathways to facilitate a deeper understanding and further investigation into its therapeutic potential.
Introduction
Oxidized phospholipids (B1166683) (oxPLs) are a diverse class of molecules generated from the oxidation of polyunsaturated fatty acids (PUFAs) esterified to phospholipid backbones. These molecules are no longer considered mere byproducts of oxidative stress but are recognized as active signaling mediators in a variety of physiological and pathological processes. Among these, 1-stearoyl-2-15(S)-HETE-sn-glycero-3-PE has garnered significant attention for its potent biological activities. This document serves as a technical resource for researchers investigating the roles of PE-18:0/15(S)-HETE in cellular signaling and disease.
Biosynthesis of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE
The primary pathway for the formation of PE-18:0/15(S)-HETE involves the direct enzymatic oxidation of a pre-existing phospholipid, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE). This reaction is catalyzed by 15-lipoxygenase (15-LOX), an enzyme that introduces molecular oxygen into arachidonic acid esterified at the sn-2 position of the glycerol (B35011) backbone.
The initial product of this oxidation is the hydroperoxy derivative, 1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-PE (PE-18:0/15(S)-HpETE). This intermediate is then rapidly reduced to the more stable hydroxy form, PE-18:0/15(S)-HETE, a reaction that can be catalyzed by cellular peroxidases, including glutathione (B108866) peroxidase 4 (GPX4).[1] This biosynthetic pathway is particularly active in immune cells such as monocytes.[2][3][4]
Biological Function
Role in Ferroptosis
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides. PE-18:0/15(S)-HpETE, the direct precursor of PE-18:0/15(S)-HETE, has been identified as a critical executioner molecule in ferroptosis.[5][6] In cells where GPX4, the primary enzyme responsible for detoxifying lipid hydroperoxides, is inhibited or deficient, PE-18:0/15(S)-HpETE can accumulate, leading to membrane damage and cell death.[5][6] The presence of PE-18:0/15(S)-HETE is therefore indicative of a cellular state susceptible to or undergoing ferroptosis.
The induction of ferroptosis by the accumulation of oxidized phosphatidylethanolamines containing arachidonic or adrenic acid is a highly specific process.[6] The inhibition of acyl-CoA synthase 4 (ACSL4), an enzyme that esterifies these fatty acids into lysophosphatidylethanolamine, can prevent the formation of the oxidizable substrate for 15-LOX and thus rescue cells from ferroptosis.[7][8]
References
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- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential gene expression mediated by 15-hydroxyeicosatetraenoic acid in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
